molecular formula C11H12N4O B11037692 N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No.: B11037692
M. Wt: 216.24 g/mol
InChI Key: GDDKXYZGZLYWOS-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves multi-step synthetic routes. One common method involves the reaction of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and its acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-[2-methyl-5-(1,2,4-triazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C11H12N4O/c1-8-3-4-10(15-6-12-13-7-15)5-11(8)14-9(2)16/h3-7H,1-2H3,(H,14,16)

InChI Key

GDDKXYZGZLYWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=C2)NC(=O)C

Origin of Product

United States

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